molecular formula C15H16ClN3O B4618809 N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea

N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea

Cat. No. B4618809
M. Wt: 289.76 g/mol
InChI Key: VISBAMWQEAUNFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea, often involves the reaction of aniline derivatives with isocyanates or through the application of the Lossen rearrangement. For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a method for the synthesis of ureas from carboxylic acids in a single-pot, racemization-free process, highlighting a method that could potentially be applied to the synthesis of our target compound (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which forms the backbone of these compounds. Studies involving N-substituted ureas, such as the association studies of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, provide insight into the substituent effects on complexation and molecular structure, including hydrogen bonding and steric interactions (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Urea derivatives undergo a variety of chemical reactions, including solvolysis, rearrangements, and interactions with metals. For instance, the Cu(II)-ion-catalyzed solvolysis of N,N-bis(2-picolyl)ureas in alcohol solvents is evidence of the complex reactions urea derivatives can participate in, demonstrating nucleophilic addition and the strong assistance of bis(2-picolyl)amine leaving group departure (Belzile et al., 2014).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure of N′-(6-chloropyridin-3-formyl)-N-t-butyl urea, for example, highlights the importance of intramolecular and intermolecular hydrogen bonding in determining the physical properties of these compounds (Ke & Xue, 2008).

Chemical Properties Analysis

The chemical properties of N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea and similar compounds, including reactivity, stability, and functional group transformations, are pivotal for their utilization in synthetic chemistry and potential applications. Studies on the synthesis and reactivity of N-substituted phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)urea, for instance, showcase the diverse chemical behavior and applications of urea derivatives (Xie, 2007).

Scientific Research Applications

Central Nervous System Agents

  • A study by Rasmussen et al. (1978) indicates that a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, including compounds with similar structural features to N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea, demonstrate anxiolytic activity and muscle-relaxant properties, which seem to be centrally mediated (Rasmussen et al., 1978).

Cytokinin Activity in Plant Biology

  • Takahashi et al. (1978) synthesized various N-phenyl-N'-(4-pyridyl)urea derivatives and tested their cytokinin activity, indicating the potential of these compounds in plant biology. They found that certain derivatives, such as N-(2-methylphenyl)-N'-(2-chloro-4-pyridyl)urea and related compounds, exhibit significant cytokinin activity (Takahashi et al., 1978).

Synthetic Compounds in Cell Division and Differentiation

  • Research by Ricci and Bertoletti (2009) discusses how urea derivatives like N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea are synthetic compounds that can regulate cell division and differentiation. They specifically mention urea derivatives that enhance adventitious root formation in plants (Ricci & Bertoletti, 2009).

Antiviral Properties

  • A study by O'sullivan and Wallis (1975) on various urea derivatives including N-(1-methyl-2-pyrroyl)urea, a compound with some structural similarity, shows antiviral activity. This suggests potential applications in antiviral research (O'sullivan & Wallis, 1975).

Association with Hydrogen Bonding Counterparts

  • A study by Ośmiałowski et al. (2013) on N-(pyridin-2-yl),N'-substituted ureas, like N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea, discusses their association with hydrogen bonding counterparts, providing insights into the hydrogen bonding and molecular interactions of these compounds (Ośmiałowski et al., 2013).

Antibacterial Applications

  • Azab, Youssef, and El‐Bordany (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, including urea derivatives, which showed significant antibacterial activity (Azab, Youssef, & El‐Bordany, 2013).

Use in Polymer Solar Cells

  • Wang et al. (2018) investigated urea-doped ZnO films, suggesting the potential of urea derivatives in enhancing the efficiency of electron transport layers in inverted polymer solar cells (Wang et al., 2018).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-10-5-6-13(8-14(10)16)19-15(20)18-11(2)12-4-3-7-17-9-12/h3-9,11H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISBAMWQEAUNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC(C)C2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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